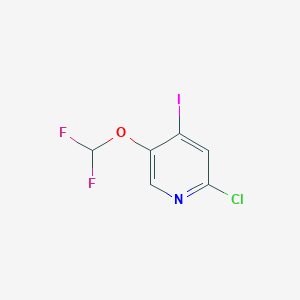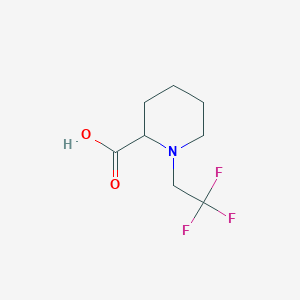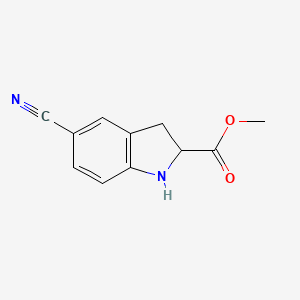
2-Chloro-5-(difluoromethoxy)-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(difluoromethoxy)-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethoxy, and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine followed by the introduction of difluoromethoxy and iodine groups under controlled conditions. For instance, the reaction of 2-chloropyridine with difluoromethoxy reagents and subsequent iodination can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-(difluoromethoxy)-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, difluoromethoxy, and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(difluoromethoxy)-4-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, difluoromethoxy, and iodine groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired effects in various applications.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-(difluoromethoxy)pyrimidine
- 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Comparison: Compared to similar compounds, 2-Chloro-5-(difluoromethoxy)-4-iodopyridine is unique due to the presence of the iodine group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where iodine’s properties are advantageous.
Eigenschaften
IUPAC Name |
2-chloro-5-(difluoromethoxy)-4-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFVFAAWJBWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)


![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)


![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)





